Methyl 5-methoxy-6-methylpyrazine-2-carboxylate
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Overview
Description
Methyl 5-methoxy-6-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H10N2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-methoxy-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-hydroxy-6-methylpyrazine-2-carboxylate, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Methyl 5-methoxy-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-6-methylpyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
5-Methyl-2-pyrazinecarboxylic acid: Lacks the methoxy group but shares the pyrazine core.
Uniqueness
Methyl 5-methoxy-6-methylpyrazine-2-carboxylate is unique due to the presence of both methoxy and ester functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 5-methoxy-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-5-7(12-2)9-4-6(10-5)8(11)13-3/h4H,1-3H3 |
InChI Key |
JCBFDUOHBWLZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1OC)C(=O)OC |
Origin of Product |
United States |
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